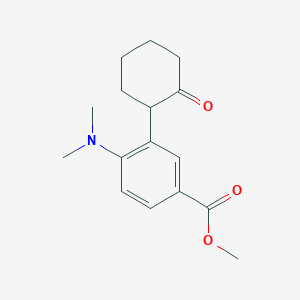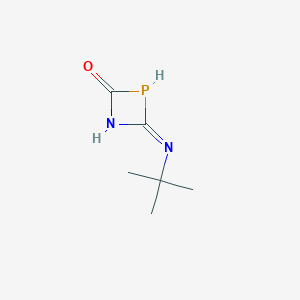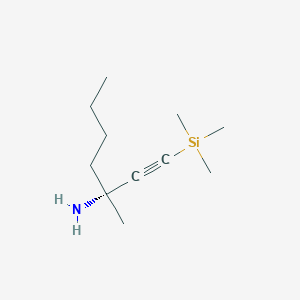
(2R,3S)-3-(4-chlorophenyl)aziridine-2-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R,3S)-3-(4-chlorophenyl)aziridine-2-carbonitrile is a chiral aziridine derivative characterized by the presence of a 4-chlorophenyl group and a nitrile group. Aziridines are three-membered nitrogen-containing heterocycles known for their strained ring structure, which makes them highly reactive and valuable intermediates in organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3S)-3-(4-chlorophenyl)aziridine-2-carbonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of (2R,3S)-3-(4-chlorophenyl)oxirane with sodium azide, followed by reduction of the resulting azido intermediate to form the aziridine ring. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triphenylphosphine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production.
Analyse Des Réactions Chimiques
Types of Reactions
(2R,3S)-3-(4-chlorophenyl)aziridine-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: The aziridine ring can be oxidized to form oxaziridines using oxidizing agents like m-chloroperbenzoic acid.
Reduction: Reduction of the nitrile group can yield primary amines using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the carbon atoms adjacent to the nitrogen, leading to the formation of substituted aziridines.
Common Reagents and Conditions
Oxidation: m-Chloroperbenzoic acid in dichloromethane.
Reduction: Lithium aluminum hydride in tetrahydrofuran.
Substitution: Nucleophiles like sodium azide or amines in polar aprotic solvents.
Major Products Formed
Oxidation: Oxaziridines.
Reduction: Primary amines.
Substitution: Substituted aziridines with various functional groups.
Applications De Recherche Scientifique
(2R,3S)-3-(4-chlorophenyl)aziridine-2-carbonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its role in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the production of fine chemicals and as a building block for specialty polymers.
Mécanisme D'action
The mechanism of action of (2R,3S)-3-(4-chlorophenyl)aziridine-2-carbonitrile involves its interaction with biological targets through its reactive aziridine ring. The strained ring structure allows it to form covalent bonds with nucleophilic sites on enzymes and receptors, leading to inhibition or modulation of their activity. The nitrile group can also participate in hydrogen bonding and electrostatic interactions, enhancing its binding affinity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (2R,3S)-3-(4-bromophenyl)aziridine-2-carbonitrile
- (2R,3S)-3-(4-fluorophenyl)aziridine-2-carbonitrile
- (2R,3S)-3-(4-methylphenyl)aziridine-2-carbonitrile
Uniqueness
(2R,3S)-3-(4-chlorophenyl)aziridine-2-carbonitrile is unique due to the presence of the 4-chlorophenyl group, which imparts distinct electronic and steric properties. This influences its reactivity and binding interactions, making it a valuable compound for specific applications in synthesis and drug development.
Propriétés
Formule moléculaire |
C9H7ClN2 |
|---|---|
Poids moléculaire |
178.62 g/mol |
Nom IUPAC |
(2R,3S)-3-(4-chlorophenyl)aziridine-2-carbonitrile |
InChI |
InChI=1S/C9H7ClN2/c10-7-3-1-6(2-4-7)9-8(5-11)12-9/h1-4,8-9,12H/t8-,9-/m0/s1 |
Clé InChI |
GGWPFTJPNGMQLT-IUCAKERBSA-N |
SMILES isomérique |
C1=CC(=CC=C1[C@H]2[C@@H](N2)C#N)Cl |
SMILES canonique |
C1=CC(=CC=C1C2C(N2)C#N)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[4-Methoxy-1-methyl-5-(thiophene-2-carbonyl)-1H-pyrrol-2-yl]acetic acid](/img/structure/B14399829.png)
![3-[Methyl(3-methylbut-2-en-1-yl)amino]cyclohex-2-en-1-one](/img/structure/B14399831.png)


![2H-Pyran, 2-[(diphenylmethyl)thio]tetrahydro-](/img/structure/B14399835.png)
![2-[2-(Naphthalen-2-yl)ethenyl]thiophene](/img/structure/B14399837.png)




![Lithium, [(1,1-dimethylethyl)diphenylsilyl]-](/img/structure/B14399865.png)
![7-Methoxy-5H-[1]benzopyrano[4,3-b]pyridin-5-one](/img/structure/B14399868.png)

